1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol
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Overview
Description
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases It is characterized by the presence of a benzothiazole ring, a naphthalene ring, and an imine group
Preparation Methods
The synthesis of 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol typically involves the condensation reaction between 5-chloro-2-aminobenzothiazole and 2-hydroxy-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and naphthalene rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. The imine group and aromatic rings facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context .
Comparison with Similar Compounds
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol can be compared with other Schiff bases and benzothiazole derivatives:
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: This Schiff base has a similar imine group but differs in the aromatic rings, leading to distinct chemical and biological properties.
Salicylidene Schiff bases: These compounds also contain imine groups and are known for their coordination chemistry and biological activities.
The uniqueness of this compound lies in its specific combination of benzothiazole and naphthalene rings, which confer unique electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11ClN2OS |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-6-8-17-15(9-12)21-18(23-17)20-10-14-13-4-2-1-3-11(13)5-7-16(14)22/h1-10,22H/b20-10+ |
InChI Key |
OHPDKGLDDGEJFM-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=NC4=C(S3)C=CC(=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC4=C(S3)C=CC(=C4)Cl)O |
Origin of Product |
United States |
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